

Barpisoflavone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Barpisoflavone A

Cat. No.: B168698

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its inhibitory activities against tyrosinase and nitric oxide production. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Barpisoflavone A, systematically named 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is classified as a hydroxyisoflavonoid.^[1] Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl and methoxy groups.

Table 1: Chemical and Physical Properties of **Barpisoflavone A**

Property	Value	Source(s)
CAS Number	101691-27-4	[2][3][4]
Molecular Formula	C ₁₆ H ₁₂ O ₆	[2][4][5]
Molecular Weight	300.26 g/mol	[4][5]
IUPAC Name	3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one	[1][3][4]
Appearance	Yellow powder	[2][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][6]
Storage	Desiccate at -20°C	[2]
SMILES	<chem>COC1=C2C(=CC(=C1)O)OC=C(C2=O)C3=C(C=C(C=C3)O)O</chem>	[2]
InChIKey	TUTSVLUUGMNALO-UHFFFAOYSA-N	[1][4]

Biological Activities and Quantitative Data

Barpiso flavone A has been identified as a natural product from *Apios americana* and has demonstrated noteworthy biological activities.[7] Its primary reported activities are the inhibition of tyrosinase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 2: Summary of Reported Biological Activities of **Barpiso flavone A**

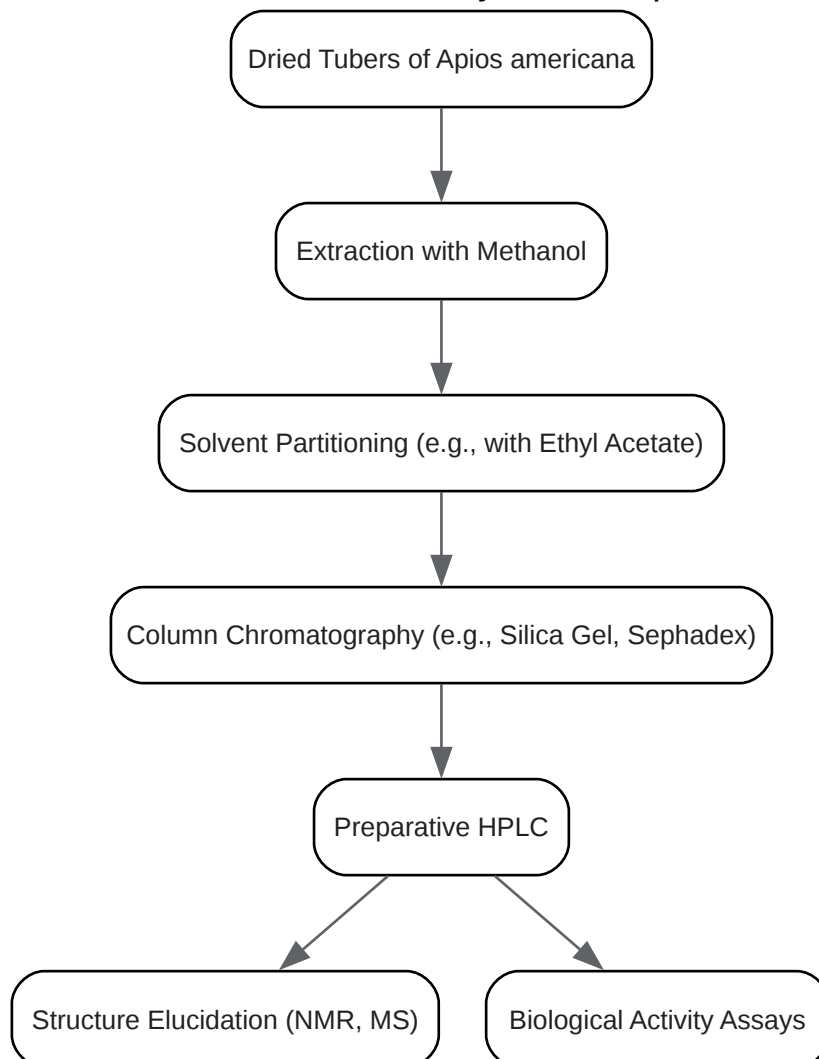
Biological Activity	Cell Line/Enzyme	IC ₅₀ Value	Source(s)
Tyrosinase Inhibition	Mushroom Tyrosinase	Not Reported	[7]
Nitric Oxide Production Inhibition	RAW264.7 cells	0.6 μ M	[7]

Experimental Protocols

Isolation of Barpisoflavone A from *Apios americana*

While a detailed, step-by-step protocol for the isolation of **Barpisoflavone A** is not extensively published, the general methodology can be inferred from studies on the isolation of isoflavones from plant materials. The following is a generalized workflow:

Workflow for Isolation and Analysis of Barpisoflavone A



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A generalized workflow for the isolation of **Barpisoflavone A**.

Tyrosinase Inhibition Assay

The following protocol is based on standard methods for assessing tyrosinase inhibition:

- Preparation of Solutions:
 - Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
 - L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

- **Barpisoflavone A** solutions at various concentrations in a suitable solvent (e.g., DMSO).
- Kojic acid as a positive control.
- Assay Procedure:
 - In a 96-well microplate, add 40 µL of **Barpisoflavone A** solution (or control) and 80 µL of phosphate buffer.
 - Add 40 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
 - Initiate the reaction by adding 40 µL of the L-DOPA solution.
 - Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.
- Calculation of Inhibition:
 - The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control reaction and A_{sample} is the absorbance of the reaction with **Barpisoflavone A**.

Nitric Oxide Production Inhibition Assay in RAW264.7 Cells

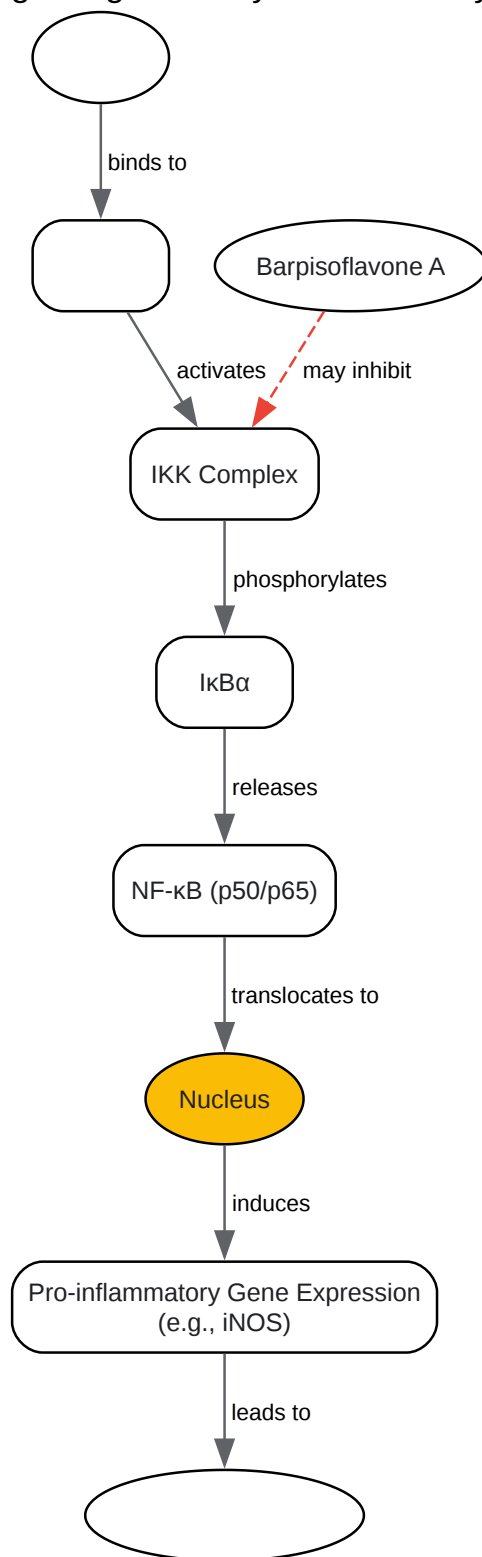
This protocol outlines the measurement of nitric oxide production by quantifying nitrite accumulation in the cell culture medium using the Griess reagent.

- Cell Culture and Treatment:
 - Seed RAW264.7 cells in a 96-well plate at a density of approximately 5×10^4 cells/well and incubate for 24 hours.
 - Pre-treat the cells with various concentrations of **Barpisoflavone A** for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
- Griess Assay:
 - Collect 100 µL of the cell culture supernatant from each well.
 - Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
 - Incubate the mixture at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Quantification:
 - A standard curve is generated using known concentrations of sodium nitrite.
 - The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.
 - The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group.

Putative Signaling Pathway

While the precise molecular mechanisms and signaling pathways modulated by **Barpisoflavone A** have not been extensively elucidated, its inhibitory effect on nitric oxide production in macrophages suggests a potential interaction with inflammatory signaling pathways. Many flavonoids are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a generalized NF-κB signaling pathway, which may be a putative target for **Barpisoflavone A**.

Putative NF- κ B Signaling Pathway Modulated by Barpisoflavone A[Click to download full resolution via product page](#)

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